Clofilium

説明

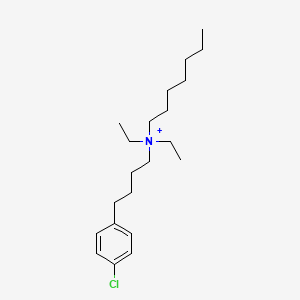

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYTTKBGAZSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate) | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048568 | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-02-2 | |

| Record name | Clofilium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFILIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Clofilium

Direct Ion Channel Modulation and Interaction

Enzyme Inhibition

Effects on Na+, K+-ATPase Activity

Beyond its well-known effects on potassium channels, research indicates that clofilium can also influence the activity of the Na+, K+-ATPase. Studies have shown that this compound inhibits the Na+, K+-ATPase current in cultured murine cortical neurons with an IC50 of 7.5 µmol/l. nih.govkarger.com This inhibition suggests a potential mechanism for some of this compound's cellular effects, particularly at higher concentrations. karger.comresearchgate.net The inhibition of Na+, K+-ATPase by hypokalemia, which reduces the ion pumping rate, also supports the idea that disruptions to this pump can have significant electrophysiological consequences. nih.gov

Electrophysiological Modulations at the Cellular Level

This compound significantly modulates the electrophysiological properties of various cell types, with a notable focus on cardiac tissues. These modulations are primarily mediated through its interactions with ion channels, affecting key parameters of the action potential and cellular refractoriness.

Prolongation of Action Potential Duration (APD)

A prominent effect of this compound is the prolongation of the action potential duration (APD). This has been observed in various cardiac tissues, including isolated canine cardiac tissues and Purkinje fibers from normal and ischemic dogs. duke.eduresearchgate.netnih.gov this compound (3 × 10⁻⁸ to 10⁻⁶ M) selectively increases APD in canine Purkinje fibers. duke.edunih.gov In normal canine Purkinje fibers, this compound prolonged APD by a maximum of 35% with an ED50 of 1.3 × 10⁻⁸ M. researchgate.net The effect of this compound on APD reached equilibrium in approximately 61 ± 3 minutes and did not readily reverse upon washout. researchgate.net Studies in guinea pig papillary muscle and dog Purkinje fiber also showed that this compound (10⁻⁷ to 10⁻⁶ M) increased AP duration. nih.gov In ischemic canine Purkinje fibers, this compound (10⁻⁷ to 10⁻⁵ M) increased action potential duration, sometimes to durations exceeding 10 seconds in ischemic fibers that developed early afterdepolarizations. nih.gov this compound has been identified as an intervention that prolongs ventricular action potential in isolated guinea pig hearts. oup.comkcl.ac.uk

Increase in Effective Refractory Period (ERP)

In addition to prolonging APD, this compound also increases the effective refractory period (ERP). This effect has been observed in isolated canine cardiac tissues from normal dogs, as well as in normal and ischemic zones of Purkinje fibers from dogs with coronary artery occlusion. duke.eduresearchgate.netnih.gov this compound (3 × 10⁻⁸ and 3 × 10⁻⁷ M) increased the effective refractory period in both normal and ischemic zones, with a greater increase noted in the normal area. duke.edunih.gov In human studies, this compound phosphate (B84403) has been shown to increase atrial and ventricular effective refractory periods without changing conduction time. nih.govnih.gov This increase in refractoriness is considered important for its potential antiarrhythmic effects by reducing the likelihood of reentrant arrhythmias. duke.edunih.gov

Influence on Resting Membrane Potential and Cellular Depolarization

This compound can influence the resting membrane potential and induce cellular depolarization in certain cell types. In porcine granulosa cells, this compound (25 µM) significantly decreased the resting membrane potential, causing a depolarization of +22 ± 0.5 mV. oup.com This effect was found to be irreversible. oup.com Fluorometric assessments of this compound-induced depolarization in granulosa cells were consistent with electrophysiological data, showing an increase in fluorescence associated with depolarization. oup.com In the context of sperm cells, this compound (50 µM) caused an irreversible depolarization of the membrane potential. pnas.org While this compound is known as a potassium channel blocker, the cellular response to this compound, including membrane depolarization, can depend on the specific complement of ion channels and pumps expressed in the cell membrane. oup.com

Absence of Significant Changes in Action Potential Upstroke Velocity (Vmax) or Diastolic Depolarization

Multiple studies have reported that this compound does not significantly alter the maximum upstroke velocity (Vmax) of the action potential or the rate of diastolic depolarization in spontaneously firing Purkinje fibers. In Purkinje fibers from normal dogs, this compound (3 × 10⁻⁸ to 10⁻⁶ M) did not influence the rate of rise of the action potential elicited from normal or depolarized resting potentials, nor did it affect the Vmax of premature potentials. duke.edunih.gov Similarly, this compound (3 × 10⁻⁷ M) did not cause a change in the rate of diastolic depolarization of spontaneously firing Purkinje fibers. researchgate.netnih.gov Findings in canine Purkinje fibers exposed to 10 mM potassium also indicated no significant alteration in Vmax with this compound (3 × 10⁻⁸ or 3 × 10⁻⁷ M). duke.edu Comparisons with other class III antiarrhythmic agents like UK-68,798 have also noted that Vmax was not significantly affected by exposure to these compounds, similar to findings with this compound. nih.gov

Voltage-Dependent Characteristics of Ion Channel Block

The block of ion channels by this compound exhibits voltage-dependent characteristics. Studies on the human cardiac hKv1.5 channel have shown that this compound block is voltage-dependent, with a steep increase in block over the voltage range where the channel opens. ahajournals.org A weaker voltage dependence was observed at more positive potentials. ahajournals.org This voltage dependence is consistent with this compound interacting with a binding site that senses a portion of the transmembrane electrical field. ahajournals.org this compound has been shown to block several types of potassium channel currents, and its effects on channels like the transient outward K+ current (Ito) expressed in Xenopus oocytes can be voltage-dependent. nih.gov For instance, extracellular application of this compound slightly inhibited current at +60 mV but enhanced it from a holding potential of -60 mV in a dose-dependent manner. nih.gov This enhancement at more negative holding potentials is potentially related to this compound shifting the inactivation curve in the depolarizing direction. nih.gov this compound has also been shown to partially decrease intramembrane charge movements related to potassium channels in a dose-dependent manner, and this effect can be voltage-dependent. nih.gov

Data Tables

| Effect | Tissue/Cell Type | This compound Concentration Range | Key Finding | Citation |

| Inhibition of Na+, K+-ATPase Current | Cultured murine cortical neurons | 0.1-100 µmol/l | IC50 of 7.5 µmol/l | nih.govkarger.com |

| Prolongation of APD | Canine Purkinje fibers (Normal) | 3 × 10⁻⁸ - 10⁻⁶ M | Selective increase in APD (Max 35%, ED50 1.3 × 10⁻⁸ M) | duke.eduresearchgate.net |

| Prolongation of APD | Canine Purkinje fibers (Ischemic) | 10⁻⁷ - 10⁻⁵ M | Increased APD, sometimes >10 s in fibers with EADs | nih.gov |

| Increase in ERP | Canine Purkinje fibers (Normal/Ischemic) | 3 × 10⁻⁸ - 3 × 10⁻⁷ M | Increased ERP, more so in normal zone | duke.edunih.gov |

| Increase in ERP | Human Atrial and Ventricular Tissue | Not specified (IV bolus) | Increased atrial and ventricular ERP | nih.govnih.gov |

| Depolarization of Resting Membrane Potential | Porcine Granulosa Cells | 25 µM | Decreased resting membrane potential (+22 ± 0.5 mV depolarization, irreversible) | oup.com |

| Depolarization of Resting Membrane Potential | Spermatozoa | 50 µM | Irreversible depolarization | pnas.org |

| Absence of Change in Vmax | Canine Purkinje fibers (Normal/Depolarized/Ischemic) | 3 × 10⁻⁸ - 3 × 10⁻⁷ M | No significant change in Vmax | duke.edunih.gov |

| Absence of Change in Diastolic Depolarization | Canine Purkinje fibers (Spontaneously firing) | 3 × 10⁻⁷ M | No change in rate of diastolic depolarization | researchgate.netnih.gov |

Cellular Pathway and Signaling Network Interactions

Interactions with G-Proteins and Phosphatidylserine (B164497) Synthesis

Micromolar concentrations of this compound have been shown to profoundly increase cellular phosphatidylserine synthesis. psu.edu This effect has been observed in Jurkat T cells and is mimicked by quinine (B1679958) but only minimally by another potassium channel blocker, tetraethylammonium (B1195904) (TEA). psu.eduscilit.com Phosphatidylserine (PS) is an anionic phospholipid primarily located in the inner leaflet of the plasma membrane, playing a critical role in various cellular functions, including serving as docking sites for proteins involved in signaling pathways like Akt, protein kinase C (PKC), and Raf-1. nih.govwikipedia.org

The synthesis of phosphatidylserine in mammalian cells occurs in the endoplasmic reticulum through two Ca2+-dependent head-group exchange reactions, catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). nih.govwikipedia.org These enzymes exchange the head group of phosphatidylcholine or phosphatidylethanolamine (B1630911) with serine. nih.govwikipedia.org

While the precise link between this compound, G-proteins, and increased phosphatidylserine synthesis requires further elucidation, G protein-coupled receptors (GPCRs) are known to be involved in various signaling pathways that can influence phospholipid metabolism. wikipedia.orgkhanacademy.orgresearchgate.netumn.edu GPCRs, upon activation, interact with heterotrimeric G-proteins, leading to the dissociation of Gα and Gβγ subunits, which can then regulate downstream effectors, including enzymes involved in lipid signaling. khanacademy.orgresearchgate.netumn.edu Some studies suggest that certain cation channel blockers and beta-blockers can directly activate G-proteins. psu.edu The observed increase in phosphatidylserine synthesis by this compound, distinct from its potassium channel blocking activity, suggests an alternative mechanism that might involve the modulation of G-protein signaling or a direct effect on the phosphatidylserine synthesis machinery. psu.eduscilit.com

Role as a Calmodulin Antagonist

This compound has been reported to act as a calmodulin antagonist. psu.edunih.gov Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in mediating numerous calcium-dependent cellular processes by interacting with and regulating the activity of a wide range of target proteins, including enzymes, ion channels, and transporters. pasteur.fr

Studies investigating the inhibition of calmodulin-regulated enzymes have shown this compound to be a moderately potent inhibitor of calmodulin-regulated phosphodiesterase activity. In one study, the rank order of potency for inhibiting this activity placed this compound (IC50 13 µM) after known calmodulin antagonists like calmidazolium (B1211579) (IC50 0.12 µM), amiodarone (B1667116) (IC50 0.62 µM), and trifluoperazine (B1681574) (IC50 4.3 µM). nih.gov Similar inhibitory effects were observed in another calmodulin-regulated system involving the phosphorylation of myosin light-chain. nih.gov

The antagonism of calmodulin by this compound suggests that some of its biological effects may be mediated through the disruption of calcium-calmodulin signaling pathways. This can impact a variety of cellular functions regulated by calmodulin, potentially contributing to the observed effects of this compound in different biological contexts.

Modulation of Cancer Growth Pathways (e.g., NDRG1 Activity)

Recent research indicates that this compound can modulate cancer growth pathways, including influencing the activity of N-myc downstream-regulated gene 1 (NDRG1). sciety.orgresearchgate.net NDRG1 is a protein implicated in cell differentiation, stress, and hormonal response, and its role in cancer is complex and context-dependent, sometimes acting as a tumor suppressor and at other times promoting tumor growth and metastasis depending on the cancer type. plos.orgijbs.com

A study focusing on colorectal cancer identified this compound as a potent inhibitor of tumor growth and metastatic potential in vitro and in a xenograft mouse model. sciety.orgresearchgate.net Western blot analysis in this study revealed that this compound decreased key cancer growth pathways and induced a strong upregulation of NDRG1 activity. sciety.orgresearchgate.net

NDRG1 is known to be involved in regulating various cellular processes relevant to cancer progression, including cell proliferation, migration, invasion, and the response to hypoxia. plos.orgnih.gov While the precise mechanisms by which this compound upregulates NDRG1 activity and how this contributes to its anti-cancer effects require further investigation, this finding highlights a potential avenue for understanding the therapeutic potential of this compound in certain cancers. sciety.orgresearchgate.net The pleiotropic nature of NDRG1's activity in different cancer types suggests that the impact of this compound-induced NDRG1 upregulation may vary depending on the specific cellular context. ijbs.com

| Compound Name | PubChem CID |

| This compound | 2798 nih.govguidetoimmunopharmacology.org |

| NDRG1 | 175533 (for NDRG1 protein, although this seems to link to this compound Tosylate in one search result, PubChem Protein database should be checked for the correct protein CID) citeab.comebi.ac.ukfrontiersin.org |

Preclinical Pharmacological and Cellular Research on Clofilium

In Vitro Studies on Isolated Tissues and Cell Cultures

Clofilium's primary action in cardiac tissues is the prolongation of the action potential duration (APD), a characteristic of Class III antiarrhythmic agents. This effect is achieved predominantly through the blockade of potassium (K⁺) channels.

In studies using isolated canine cardiac Purkinje fibers, this compound at concentrations ranging from 3 x 10⁻⁸ to 10⁻⁶ M selectively increased both the APD and the effective refractory period. osf.io Notably, it did not affect the maximum rate of rise of the action potential (Vmax), even in depolarized tissues, nor did it alter the rate of spontaneous diastolic depolarization. osf.io When applied to tissues from an infarcted zone, this compound was observed to increase the APD more in normal tissue than in the ischemic tissue, thereby reducing the disparity in repolarization times between these zones. osf.io The half-life of this compound's effect on the action potential duration in isolated canine Purkinje fibers was found to be approximately 10 days, which correlates with the persistent levels of the compound found in heart tissue. cellosaurus.org

Research on isolated guinea pig ventricular myocytes further elucidated this compound's mechanism. At a concentration of 30 µM, this compound irreversibly prolonged the APD. It was shown to reduce the delayed rectifier potassium current (Iκ) and its rapidly activating component (Iκr). nih.gov In addition to its primary effect on potassium channels, this compound also demonstrated effects on other ion currents in ventricular myocytes, though these were sometimes observed at similar concentration ranges. It reversibly reduced the L-type calcium (Ca²⁺) current and inhibited the sodium (Na⁺) current in a use-dependent manner.

Table 1: Electrophysiological Effects of this compound on Isolated Cardiac Tissues

| Tissue/Cell Type | Species | This compound Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Purkinje Fibers | Canine | 3 x 10⁻⁸ - 10⁻⁶ M | Selectively increased Action Potential Duration (APD) and Effective Refractory Period (ERP); No effect on Vmax or diastolic depolarization. osf.io | osf.io |

| Purkinje Fibers | Canine | 0.044 - 1.3 mg/kg (in vivo dose) | Dose-dependent prolongation of APD with a half-life of 10 days. cellosaurus.org | cellosaurus.org |

| Ventricular Myocytes | Guinea Pig | 30 µM | Irreversibly prolonged APD; Reduced delayed rectifier K⁺ current (Iκ); Reversibly reduced L-type Ca²⁺ current; Inhibited Na⁺ current. | |

| Left Ventricle Strips | Rat | ≤ 3 x 10⁻⁵ M | Augmented peak force and prolonged contractions. creative-biogene.com | creative-biogene.com |

| Left Ventricular AP | Rat | 10⁻⁷ - 10⁻⁵ M | Prolonged action potentials, with after-depolarizations at higher concentrations. creative-biogene.com | creative-biogene.com |

In cultured murine cortical neurons, the pharmacological actions of this compound extend beyond its known potassium channel blocking activity. mdpi.com Studies using whole-cell recordings have shown that this compound can inhibit multiple types of membrane currents. mdpi.comscience.gov

This compound (0.1-100 µM) was found to inhibit high voltage-activated Ca²⁺ currents in a manner that was dependent on both concentration and use. mdpi.com It also acted as a potent antagonist of N-methyl-D-aspartate (NMDA) receptor channels. At a low concentration of 0.1 µM, it preferentially blocked the steady-state NMDA current, while at concentrations above 100 µM, it blocked both peak and steady-state NMDA currents. mdpi.comscience.gov Furthermore, this compound inhibited the Na⁺, K⁺-ATPase current with a reported IC50 of 7.5 µM. mdpi.comscience.gov

As a potassium channel blocker, this compound was shown to prevent apoptotic cell shrinkage in cortical neurons, an effect also observed with other K⁺ channel blockers like tetraethylammonium (B1195904) (TEA). This action was associated with stronger neuroprotection against apoptotic alterations compared to chloride channel blockers. nih.gov These findings suggest that the effects of this compound on neuronal cells are complex, involving modulation of various ion channels and pumps, which may underlie its diverse effects on neuronal viability. mdpi.com

Table 2: Effects of this compound on Cultured Murine Cortical Neurons

| Target | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| High Voltage-Activated Ca²⁺ Currents | 0.1 - 100 µM | Concentration- and use-dependent inhibition. mdpi.com | mdpi.com |

| NMDA Receptor Channels (Steady-state) | 0.1 µM | Preferential blockade. mdpi.com | mdpi.com |

| NMDA Receptor Channels (Peak and Steady-state) | >100 µM | Voltage-independent blockade. mdpi.com | mdpi.com |

| Na⁺, K⁺-ATPase Current | IC50 = 7.5 µM | Inhibition. mdpi.com | mdpi.com |

| Apoptotic Cell Shrinkage | Not specified | Prevention of shrinkage and neuroprotection. nih.gov | nih.gov |

This compound has been demonstrated to induce apoptosis in the human promyelocytic leukemia cell line, HL-60. nih.gov This effect is both time- and concentration-dependent, leading to a suppression of cell viability and proliferation. nih.govnih.gov The induction of apoptosis is characterized by typical nuclear features, including DNA fragmentation. nih.gov

Flow cytometry analysis revealed a gradual increase in the apoptotic cell population after treatment with 10 µM this compound, rising from less than 2% at the start to 20% at 4 hours and 29% at 16 hours. nih.govnih.gov Mechanistically, this compound's pro-apoptotic action in HL-60 cells involves the activation of caspase-3. A tenfold increase in caspase-3 activity was observed in cells treated with 10 µM of this compound for 2-3 hours. nih.gov This activation leads to the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

Interestingly, the apoptotic pathway triggered by this compound in these cells appears to be independent of the Bcl-2 protein family, as no significant changes were observed in the levels of Bcl-2 or Bax proteins. nih.govnih.gov This suggests that this compound exerts its antiproliferative and growth-inhibiting effects on HL-60 cells through a Bcl-2-insensitive activation of caspase-3, highlighting its potential as a chemotherapeutic agent in human leukemias. nih.gov

Table 3: Apoptotic Effects of this compound on HL-60 Leukemia Cells

| Parameter | This compound Concentration | Time | Result | Reference |

|---|---|---|---|---|

| Apoptotic Cell Population (Annexin V+/PI-) | 10 µM | 0 h | < 2% | nih.govnih.gov |

| 10 µM | 4 h | 20% | nih.gov | |

| 10 µM | 16 h | 29% | nih.govnih.gov | |

| Caspase-3 Activity | 10 µM | 2-3 h | ~10-fold increase compared to control. nih.gov | nih.gov |

| Bcl-2 and Bax Protein Levels | Not specified | Not specified | No significant change. nih.govnih.gov | nih.govnih.gov |

No research findings specifically detailing the effects of this compound on granulosa cell models were identified within the scope of the conducted search.

Recent preclinical research has identified this compound as a potential therapeutic agent for colorectal cancer by targeting ion channel dysregulation. osf.io In a study involving the human colon cancer cell line COLO 205, this compound was identified as a leading candidate from a screen of 19 compounds targeting upregulated ion channel genes. osf.io

This compound was found to reduce the proliferation of COLO 205 cells, with an IC50 of 3.314 µM, exerting a primarily cytostatic effect. osf.io Cell cycle analysis revealed that these cytostatic concentrations of this compound led to an increase in the proportion of cells in the G0/G1 phase. osf.io When tested on three-dimensional COLO 205 spheroids, this compound significantly reduced spheroid migration and/or invasion. osf.io

Further investigation into the mechanism of action showed that this compound treatment decreased key cancer growth pathways and induced a strong upregulation of N-myc downstream-regulated gene 1 (NDRG1) activity, a known metastasis suppressor. osf.io These in vitro findings suggest that this compound has the potential to inhibit both the growth and metastatic potential of colorectal cancer cells. osf.io

Table 4: Effects of this compound on COLO 205 Colorectal Cancer Cells

| Parameter | This compound Concentration | Key Findings | Reference |

|---|---|---|---|

| Cell Proliferation | IC50 = 3.314 µM | Cytostatic effect; Reduced proliferation. osf.io | osf.io |

| Cell Cycle | Cytostatic concentrations | Increased proportion of cells in G0/G1 phase. osf.io | osf.io |

| Spheroid Migration/Invasion | Not specified | Significantly reduced. osf.io | osf.io |

| Molecular Pathways | Not specified | Decreased key cancer growth pathways; Upregulated NDRG1 activity. osf.io | osf.io |

Mammalian cell lines like Human Embryonic Kidney 293 (HEK293) cells and Xenopus oocytes are widely used as expression systems to study the specific interaction of compounds with heterologously expressed ion channels.

This compound has been shown to be a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. Studies using Xenopus oocytes and HEK293 cells expressing hERG channels have been instrumental in defining the structural determinants of this block. mdpi.com this compound, a charged amine, is thought to bind to residues within the central cavity of the channel pore from the intracellular side. mdpi.com Key residues in the S6 domain (Tyr652 and Phe656) and the pore helix (Ser624) have been identified as important for its binding and blocking action. mdpi.com The block of hERG channels by this compound is characterized by a remarkably slow time course for recovery. mdpi.com

In addition to hERG1, this compound also inhibits other potassium channels, although often with lower potency. It blocks hEAG1 channels expressed in mammalian cells and Xenopus oocytes in a time-, use-, and voltage-dependent manner, consistent with an open-channel block mechanism. Furthermore, this compound has been shown to inhibit Slick and Slack potassium channels expressed in Xenopus oocytes, with a more potent effect on Slack channels. At a concentration of 100 µM, this compound blocked approximately 50% of Slack channel currents and 70% of Slick channel currents.

Table 5: Effects of this compound on Expressed Ion Channels in Various Cell Lines

| Cell Line | Expressed Channel | Key Findings | Reference |

|---|---|---|---|

| Xenopus oocytes / HEK293 | hERG (KCNH2) | Potent block with slow recovery; Binds to S6 and pore helix residues. mdpi.com | mdpi.com |

| Mammalian cells / Xenopus oocytes | hEAG1 (KCNH1) | Time-, use-, and voltage-dependent open-channel block. | |

| Xenopus oocytes | Slick (KCNT2) | Inhibition of currents. | |

| Xenopus oocytes | Slack (KCNT1) | More potent inhibition compared to Slick channels. |

Ex Vivo and In Vivo Animal Model Investigations

Preclinical studies utilizing various animal models have been instrumental in characterizing the pharmacological profile of this compound, particularly its effects on electrophysiology in cardiac and non-cardiac tissues. These investigations have spanned multiple species, each selected for its specific physiological relevance to the systems under study.

Canine models have been crucial for understanding this compound's effects on cardiac electrophysiology, especially concerning ventricular fibrillation and refractoriness. In studies on dogs with implanted epicardial patch electrodes, long-term oral administration of this compound demonstrated a significant and sustained impact on the energy required for defibrillation. crownbio.comdrughunter.com In contrast to control animals, where the energy for 50% success in defibrillation (E50) tended to increase over a 28-day period, this compound-treated dogs showed a marked decrease in E50. crownbio.com For instance, at day 14, the E50 in treated dogs decreased by an average of 39%, while the current for 50% success (I50) decreased by 36%. crownbio.com This effect was sustained over the three-week treatment period. crownbio.com

Intracellular electrophysiological studies on isolated canine cardiac Purkinje fibers provided further insight. In fibers from normal hearts, this compound was shown to selectively increase action potential duration (APD) and refractoriness without significantly affecting other parameters like the maximum rate of rise of the action potential (Vmax) or the rate of diastolic depolarization. nih.gov In a model of myocardial infarction created by coronary artery occlusion, this compound reduced the disparity in APD between the normal and infarcted zones by prolonging the APD more significantly in the normal tissue. nih.gov This homogenization of repolarization is a key anti-arrhythmic mechanism.

Table 1: Effect of Oral this compound on Defibrillation Energy Requirements in a Canine Model

| Time Point | Parameter | Control Group (Mean % Change from Baseline) | This compound-Treated Group (Mean % Change from Baseline) |

|---|---|---|---|

| Day 14 | E50 (Energy) | +34% | -39% |

| Day 14 | I50 (Current) | -7% | -36% |

| Day 21 | E50 (Energy) | +60% | -24% |

| Day 21 | I50 (Current) | +25% | -32% |

| Day 28 | E50 (Energy) | +69% | -32% |

| Day 28 | I50 (Current) | +40% | -33% |

The isolated perfused rabbit heart has served as a valuable ex vivo model for investigating this compound's effects on cardiac repolarization and its potential for proarrhythmia. nih.gov In one such model designed to study class III antiarrhythmic drug effects, isolated rabbit hearts were perfused with this compound. This resulted in a significant prolongation of the QT interval, from a baseline of 187 ms to 282 ms. nih.gov When these hearts were subsequently exposed to a modified buffer with low potassium and magnesium, ventricular arrhythmias developed, accompanied by a further QT prolongation to 380 ms. nih.gov

Detailed analysis of monophasic action potentials in this model revealed that this compound disproportionately increased the later phases of repolarization. The action potential duration at 90% repolarization (APD90) increased by 38%, a greater relative increase than at 70% (24%) or 50% (11%) repolarization. nih.gov This characteristic is a hallmark of drugs that block the rapid component of the delayed rectifier potassium current (IKr). Other studies in rabbit hearts have used this compound as a standard proarrhythmic agent to induce events like Torsade de Pointes (TdP), premature ventricular contractions (PVC), and ventricular tachycardia (VT), confirming its potent effect on ventricular repolarization. mdpi.com Research has also shown that this compound can prevent ventricular fibrillation in a concentration-dependent manner in isolated rabbit hearts subjected to hypoxia and reoxygenation. technologynetworks.com

Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) in Isolated Rabbit Hearts

| Repolarization Level | Baseline MAPD (ms) | Post-Clofilium MAPD (ms) | Percentage Increase |

|---|---|---|---|

| 50% | 99 +/- 21 | 110 +/- 25 | 11% |

| 70% | 143 +/- 24 | 178 +/- 40 | 24% |

| 90% | 200 +/- 30 | 275 +/- 53 | 38% |

Beyond its cardiac applications, this compound has been investigated for potential neuroprotective effects in rodent models. The rationale stems from the understanding that upregulation of potassium efflux through outward delayed rectifier (IK) channels can promote neuronal apoptosis. youtube.com In a study using rats subjected to transient middle cerebral artery occlusion, a model for ischemic stroke, this compound was shown to be neuroprotective. youtube.com Administration of this compound attenuated the infarct volume that resulted from the ischemia-reperfusion injury. youtube.com This finding suggests that by blocking potassium channels, this compound may prevent the excessive potassium efflux that contributes to ischemia-triggered apoptosis, highlighting a potential therapeutic application outside of cardiology. youtube.com

Amphibian models have been employed to explore the effects of this compound on non-cardiac potassium channels, specifically in the vestibular system. In the isolated frog semicircular canal, this compound, known to block cardiac K+ channels, was applied to investigate its impact on the generation of the transepithelial potential, which is vital for sensory transduction. nih.gov When applied to the endolymphatic side, this compound abolished the transepithelial potential and increased the outflux of potassium from the lumen. nih.govnih.gov When applied to the perilymphatic side, it reduced the rate of miniature excitatory postsynaptic potentials (mEPSPs) and almost completely abolished the afferent spike discharge, both at rest and during mechanical stimulation. nih.govnih.gov These results point to a multifactorial effect, suggesting that this compound can directly impact the afferent postsynaptic terminal in addition to its effects on ion transport that sustains the transduction current. nih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a key platform in preclinical oncology research. nih.gov These models are valued for their ability to recapitulate the characteristics of a patient's tumor, including its heterogeneity and microenvironment, better than traditional cell-line-based xenografts. This fidelity allows for more predictive testing of therapeutic responses to various cancer treatments. Despite the extensive use of PDX models in oncology drug development, a review of the available scientific literature did not identify specific studies investigating the effects of this compound within this particular model system.

Mechanistic Insights Derived from Preclinical Models

The collective findings from diverse preclinical animal models provide significant mechanistic insights into the pharmacological action of this compound. The primary and most well-characterized mechanism is the blockade of potassium channels, specifically the delayed rectifier potassium current.

In cardiac tissue, as demonstrated in canine and rabbit models, this action leads to a pronounced prolongation of the action potential duration and an increase in the effective refractory period. nih.govnih.gov The effect is more pronounced during the later phases of repolarization, a characteristic feature of IKr channel blockade. nih.gov By prolonging refractoriness, this compound can terminate reentrant arrhythmias and, as shown in canine studies, lower the energy required for defibrillation. crownbio.comnih.gov However, this same mechanism of repolarization delay also underlies its proarrhythmic potential, particularly in conditions of ionic imbalance, as shown in the rabbit heart model. nih.gov

The neuroprotective effects observed in rodent models of ischemia suggest that this compound's mechanism extends beyond cardiac tissue. youtube.com The attenuation of neuronal death is consistent with the hypothesis that blocking outward potassium currents prevents ischemia-induced apoptosis, indicating that the potassium channels targeted by this compound play a critical role in neuronal cell death pathways. youtube.com

Furthermore, research in the frog semicircular canal demonstrates that this compound's K+ channel blocking activity disrupts fundamental physiological processes in the vestibular system. nih.gov It not only affects the ion transport responsible for generating the essential transepithelial potential but also appears to have a direct action on postsynaptic signaling, thereby profoundly reducing sensory discharge. nih.govnih.gov

Across these varied models, the consistent theme is this compound's potent interaction with specific potassium channels, leading to significant modulation of cellular excitability and ion transport in cardiac, neural, and sensory tissues.

Analysis of Antifibrillatory Effects in Experimental Systems

This compound has been investigated for its antifibrillatory properties in various preclinical models. A key mechanism of Class III antiarrhythmic agents is the prolongation of the action potential duration (APD), which increases the effective refractory period (ERP) of cardiac cells. cvpharmacology.com This action is thought to suppress tachyarrhythmias caused by reentry mechanisms. cvpharmacology.com

In studies using isolated canine cardiac tissues, this compound was shown to selectively increase APD and refractoriness. nih.gov Research on Purkinje fibers from dogs with induced myocardial infarction revealed that the APD was longer in the infarcted zone compared to the normal zone. This compound increased the APD in both zones but had a more pronounced effect in the normal areas, thereby reducing the disparity in APD between the healthy and infarcted tissue. nih.gov This reduction in the dispersion of refractoriness is a critical factor in preventing reentrant arrhythmias. nih.govumich.edu The compound was found to achieve this without significantly altering the maximal rate of rise of the action potential (Vmax) or conduction, which may decrease the likelihood of reentrant arrhythmias. nih.govduke.edu

In a model using Langendorff-perfused rabbit hearts, this compound demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF) induced by pinacidil and hypoxia. nih.govnih.gov At a concentration of 10.0 µM, this compound significantly reduced the incidence of VF compared to control groups. umich.edunih.gov Furthermore, in a separate group of rabbit hearts where VF was induced electrically, this compound successfully converted the arrhythmia to a normal sinus rhythm in the majority of cases. nih.gov The antifibrillatory action in this model may involve the blockade of ATP-dependent K+ channels (K-ATP). nih.govnih.gov

| Experimental Model | Condition | Parameter Measured | Control Group Result | This compound Treatment Result |

|---|---|---|---|---|

| Langendorff-perfused rabbit heart | Pinacidil + Hypoxia-Induced VF | Incidence of Ventricular Fibrillation | 7 out of 9 hearts developed VF | 1 out of 9 hearts developed VF (at 10.0 µM) nih.gov |

| Langendorff-perfused rabbit heart | Electrically-Induced VF | Conversion to Sinus Rhythm | Not Applicable | 10 out of 11 hearts converted nih.gov |

Role in Cellular Viability and Apoptotic Regulation in Disease Models

This compound's effects extend to the regulation of cellular viability and apoptosis, a process of programmed cell death crucial for removing damaged cells. nih.gov The BCL-2 family of proteins plays a central role in controlling this pathway. nih.gov

Research has demonstrated that this compound can induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.gov Treatment with this compound led to a time- and concentration-dependent suppression of cell viability and proliferation. nih.gov The induction of apoptosis was confirmed by the observation of typical nuclear features of apoptosis and DNA fragmentation. nih.gov Flow cytometry analysis showed a significant increase in the apoptotic cell population over time following exposure to 10 µM of this compound. nih.gov The mechanism of action in these cells involves a substantial increase in the activity of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This activation occurred without significant changes in the levels of the Bcl-2 and Bax proteins, suggesting a Bcl-2-insensitive pathway. nih.gov

In a different context, studies on cultured cortical neurons indicated that potassium channel blockers, including this compound, could prevent apoptotic cell shrinkage, caspase activation, and DNA damage, offering neuroprotection against apoptotic alterations. nih.gov

| Parameter | Time Point (after 10 µM this compound exposure) | Result |

|---|---|---|

| Apoptotic Cell Population (Annexin V+/PI-) nih.gov | 0 hours | < 2% |

| 4 hours | 20% | |

| 16 hours | 29% | |

| Caspase-3 Activity nih.gov | 2-3 hours | ~10-fold increase compared to control |

Impact on Excitable Cell Physiology Beyond Cardiac Tissue

The pharmacological actions of this compound are not limited to cardiac cells; it also affects other excitable cells, such as neurons and skeletal muscle cells. umich.edunih.gov Skeletal muscle fibers are multinucleated cells that contract in response to neural stimuli, a process mediated by action potentials and ion exchange across the sarcolemma. nih.govnih.govteachmephysiology.com

In studies on cultured murine cortical neurons, this compound was found to have multiple effects on membrane conductance. It inhibited high voltage-activated Ca2+ currents in a concentration- and use-dependent manner. nih.gov The compound also acted as a potent antagonist of NMDA receptor channels and inhibited the Na+, K+-ATPase current with an IC50 of 7.5 µM. nih.gov These actions suggest a more complex pharmacological profile for this compound than previously recognized, which may explain its diverse effects on cellular events and viability. nih.gov

Further research demonstrated that this compound can modulate the activity of specific potassium channels. It was shown to inhibit Slick (KCNT2) and Slack (KCNT1) potassium channels, which are involved in setting the resting membrane potential and controlling the basal excitability of neurons. dovepress.comnih.gov The effect was more potent on Slack channels than on Slick channels. dovepress.comnih.gov Additionally, this compound has been reported to affect sodium channels in non-cardiac tissue; it is capable of inducing closed states in batrachotoxin-activated Na+ channels from rabbit skeletal muscle. umich.edu

| Cell/System Type | Target | Observed Effect |

|---|---|---|

| Murine Cortical Neurons nih.gov | High Voltage-Activated Ca2+ Channels | Inhibition (concentration- and use-dependent) |

| NMDA Receptor Channels | Antagonism | |

| Na+, K+-ATPase | Inhibition (IC50 of 7.5 µM) | |

| Slick and Slack K+ Channels (expressed in Xenopus oocytes) dovepress.com | Slick Channels | Inhibition to 75% ± 1% of control (at 100 µM) |

| Slack Channels | Inhibition to 51% ± 3% of control (at 100 µM) | |

| Rabbit Skeletal Muscle umich.edu | Batrachotoxin-activated Na+ Channels | Induction of closed states |

Structure Activity Relationship Sar and Analog Development of Clofilium

Analysis of Clofilium's Core Chemical Structure Features

This compound is characterized by a quaternary ammonium (B1175870) group and aromatic and aliphatic substituents researchgate.netwikipedia.org. These structural elements play significant roles in its interaction with ion channels.

Significance of the Quaternary Ammonium Group

The quaternary ammonium group in this compound is permanently positively charged, independent of pH wikipedia.org. This positive charge is a critical feature for its interaction with the negatively charged inner vestibule of potassium channels, allowing it to act as an open-channel blocker ahajournals.orgnih.govnih.gov. Quaternary ammonium ions are known to block voltage-gated potassium channels from the internal side researchgate.netacs.org. The permanent charge of the quaternary ammonium group in this compound contributes to its trapping within the channel pore when the activation gate closes, leading to a slow recovery from block at hyperpolarized potentials researchgate.netnih.govpsu.edu.

Influence of Aromatic and Aliphatic Substituents on Activity

This compound possesses both aromatic (phenyl ring) and aliphatic substituents researchgate.netmdpi.com. The phenyl ring, substituted with a chlorine atom in the para position, is important for interactions within the channel cavity researchgate.netnih.gov. Aromatic residues within the channel, such as tyrosine (Tyr652) and phenylalanine (Phe656) in the hERG channel, are crucial determinants of drug block and can interact with aromatic moieties of drugs through pi-stacking and cation-pi interactions psu.edumdpi.comnih.gov. Studies comparing this compound with analogs and other channel blockers like ibutilide (B43762) have highlighted the influence of the para-substituent on the phenyl ring on binding interactions researchgate.netnih.govresearchgate.net. The aliphatic tail of this compound also contributes to interactions within the hydrophobic pockets of the channel cavity mdpi.com. Analogs with shorter aliphatic tails have shown reduced inhibition of the hERG channel, suggesting the importance of these hydrophobic interactions mdpi.com.

Development and Characterization of this compound Analogs

The development of this compound analogs has been pursued to explore variations in pharmacological profiles and improve selectivity.

Tertiary Amine Derivatives and Their Distinct Pharmacological Profiles

Tertiary amine derivatives of this compound, such as LY97241, differ from this compound by having a tertiary amine group instead of a quaternary ammonium group nih.govnih.gov. Unlike the permanently charged quaternary ammonium, the tertiary amine can be protonated depending on the pH, introducing a pH-dependent aspect to its charge nih.gov. Studies comparing this compound and LY97241 on Kv1.5 channels showed distinct mechanisms of block nih.gov. While this compound block and recovery primarily occurred through the open channel state, LY97241 appeared to exit from both closed and open states nih.gov. At low pH, where the tertiary amine of LY97241 is protonated, recovery from block at hyperpolarized potentials was impaired, similar to the trapping observed with the permanently charged this compound nih.gov. LY97241 has also shown different potency compared to this compound on hERG and hEAG1 channels, being almost 10-fold more potent than this compound on HERG channels in one study nih.govnih.gov.

Here is a table summarizing the potencies of this compound and LY97241 on hERG channels:

| Compound | Channel | IC50 at 0 mV (nM) | IC50 at +40 mV (nM) |

| This compound | hERG | 250 nih.gov | 150 nih.gov |

| LY97241 | hERG | Not specified | 19 nih.gov |

Synthesis and Channel-Blocking Properties of Fluoro-Derivatives

Fluoro-derivatives of this compound, such as F-clofilium, have been synthesized to explore the impact of fluorine substitution on channel-blocking properties, potentially for imaging applications researchgate.net. F-clofilium was synthesized and its channel-blocking properties were determined for hERG1 and hEAG1 channels researchgate.net. When applied extracellularly, F-clofilium exhibited a slower onset of block compared to this compound, potentially due to lower membrane permeability researchgate.net. However, when applied intracellularly in the inside-out configuration, it blocked hEAG1 channels almost as efficiently as this compound researchgate.net.

Here is a table comparing the intracellular potency of this compound and F-clofilium on hEAG1 channels:

| Compound | Channel | IC50 (nM) |

| This compound | hEAG1 | 0.83 researchgate.net |

| F-clofilium | hEAG1 | 1.37 researchgate.net |

Molecular Determinants of Drug-Channel Interaction

The interaction of this compound with ion channels, particularly hERG, is determined by specific amino acid residues lining the channel pore and cavity researchgate.netpsu.edunih.gov. Key residues in the S6 domain, such as Tyr652 and Phe656, are crucial for high-affinity drug binding nih.govresearchgate.netpsu.edu. These aromatic residues face into the central cavity and can interact with the aromatic ring of this compound through pi-pi interactions psu.edumdpi.com. Mutations at these positions significantly reduce the affinity of hERG for this compound mdpi.comresearchgate.net.

Residues in the pore helix, such as Ser624, are also important components of the drug binding site nih.govresearchgate.netpsu.edu. The S624A mutation in hERG has been shown to enable rapid recovery from this compound block, suggesting that interactions with Ser624 are important for drug binding at depolarized potentials and for the slow recovery from block observed with wild-type hERG channels nih.govresearchgate.netpsu.edu. The interaction with pore helix residues may be particularly important for drugs with polar substituents, like the halogen in this compound nih.govresearchgate.netpsu.edu. The aliphatic tail of this compound also interacts with hydrophobic residues in a side pocket of the channel cavity, contributing to its binding affinity mdpi.com.

Residue-Specific Binding within Ion Channel Pores (e.g., Pore Helix, S6 Domain)

This compound binds within the central cavity of ion channels, interacting with specific amino acid residues that line the pore researchgate.net. Studies on hERG channels have identified key residues in the S6 domain, specifically Tyr652 and Phe656, as crucial determinants of this compound block researchgate.netpsu.edu. These aromatic residues face into the central cavity and are important for the binding of various compounds psu.edu. The pore helix residues, such as Thr623, Ser624, and Val625, also contribute to the drug-binding site researchgate.netpsu.eduresearchgate.net. Ser624, located at the base of the pore helix, has been shown to be particularly important for this compound binding, potentially interacting with the chlorine atom of this compound psu.eduresearchgate.net. Mutation of these residues, such as Y652A and F656A, significantly decreases the affinity of hERG channels for this compound researchgate.net.

Concepts of Open-Channel Block and Drug Trapping

This compound is understood to act as a cationic open-channel blocker ahajournals.org. This means it primarily binds to and blocks the ion channel when it is in its open conformation, obstructing the passage of ions ahajournals.orgnih.gov. The block developed by this compound is time-dependent, occurring during depolarization when the channel is open ahajournals.orgnih.gov.

A notable characteristic of this compound block, particularly in hERG channels, is the phenomenon of "drug trapping" researchgate.netpsu.edu. Drug trapping occurs when the drug molecule becomes physically trapped within the channel pore after the channel closes, preventing its dissociation nih.gov. This results in a slow or incomplete recovery from block upon repolarization researchgate.netpsu.edu. Studies comparing this compound to structurally related compounds like ibutilide have shown that this compound exhibits a remarkably slower time course for recovery from block, which can be explained by variations in drug trapping researchgate.netpsu.edu. Mutation of certain residues can affect drug trapping; for instance, the S624A mutation in hERG channels enabled more rapid recovery from this compound block researchgate.netpsu.edu.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives is crucial for both research into its biological activity and the development of potential new therapeutic agents.

Novel Synthetic Routes (e.g., Palladium-Catalyzed Aminoarylation)

While traditional synthetic routes to this compound exist, novel methodologies are continuously being explored to improve efficiency, selectivity, and sustainability. One such approach involves palladium-catalyzed reactions. Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of C-N and C-C bonds, which are essential for constructing the this compound scaffold nih.govnih.gov. A visible-light-induced, three-component palladium-catalyzed 1,4-aminoarylation of butadienes with aryl halides and aliphatic amines has been reported as a key step in the synthesis of this compound researchgate.netresearchgate.net. This method offers control over chemo-, regio-, and stereoselectivity, providing a route to allylamines that can be further transformed into this compound researchgate.netresearchgate.net. This highlights the application of modern catalytic methods in synthesizing complex amine structures like this compound.

Chemical Modifications for Research Probes and Analog Generation

Chemical modifications of the this compound structure are undertaken to generate analogs with altered properties for research purposes. These analogs can serve as research probes to further elucidate the mechanisms of ion channel interaction, improve selectivity for specific channel subtypes, or explore new potential applications acs.orgoup.com.

Studies have involved synthesizing derivatives with modifications to the phenyl ring substituents, the alkyl chains, or the charged amine headgroup researchgate.netacs.org. For example, comparing this compound (with a chlorine substituent) to ibutilide (with a methanesulfonamide (B31651) group) has provided insights into the role of para-substituents on the phenyl ring in channel interaction researchgate.netresearchgate.net. Introducing structural rigidity into this compound analogs, such as incorporating triple bonds or oxygen atoms in the linker regions, has been shown to reduce affinity for the hERG channel, demonstrating the importance of structural flexibility for binding acs.org. These modifications, coupled with electrophysiological and binding assays, help establish detailed structure-affinity relationships and guide the design of more selective and potent ion channel modulators acs.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 2798 |

| This compound tosylate | 175533 |

| Ibutilide | 3683 |

| E-4031 | 3284 |

| MK-499 | 4078 |

| Quinidine | 449556 |

| Verapamil | 2520 |

| Terfenadine | 5360646 |

| Cisapride | 2758 |

| Sertindole | 5204 |

| Bupivacaine | 24885820 |

| LY97241 | 149916 |

| PNU-0068611A | 149916 |

Interactive Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables is limited within the scope of the requested sections (SAR and Synthesis). However, some affinity data (IC50 values or fold changes in affinity) for this compound and its analogs on hERG and Kv1.5 channels in the presence of specific mutations were mentioned. Below is a representation of some of this data, which would ideally be presented in an interactive table format in a dynamic environment.

Table 1: Effect of S6 Domain Mutations on hERG Channel Block by this compound

| hERG Mutation | Fold Change in IC₅₀ (vs. WT) | Reference |

| Y652A | Decrease in affinity | researchgate.net |

| F656A | Decrease in affinity | researchgate.net |

| G648A | Relatively insensitive block | psu.edu |

| V659A | Relatively insensitive block | psu.edu |

Note: "Decrease in affinity" indicates an increase in IC₅₀.

Advanced Methodologies in Clofilium Research

Electrophysiological Techniques

Electrophysiological techniques are fundamental to understanding how Clofilium affects the electrical properties of excitable cells, such as cardiomyocytes and neurons. These methods allow researchers to measure ion flow across cell membranes and analyze changes in membrane potential and action potentials.

Voltage Clamp and Current Clamp Methodologies

Voltage clamp and current clamp are two primary modes of operation within patch clamp and other electrophysiological techniques nih.govbiotium.comscilit.comoup.com.

Voltage Clamp: This technique involves controlling the membrane potential at a set level (command potential) and measuring the resulting ionic current flow across the membrane the-scientist.comwikipedia.org. By stepping the membrane potential to different values, researchers can determine the voltage dependence of ionic currents and how compounds like this compound alter these relationships. Voltage clamp studies have been crucial in identifying the specific ion channels targeted by this compound, such as delayed rectifier potassium currents (Ikappa) and potentially L-type Ca2+ and Na+ currents in cardiac myocytes nih.gov. This compound has been shown to block the steady-state IK current in murine cortical neurons in a use-dependent manner under voltage clamp ahajournals.org.

Current Clamp: In contrast to voltage clamp, current clamp involves injecting a controlled amount of current into the cell and recording the resulting changes in membrane potential the-scientist.com. This mode is used to study the excitability of cells, the generation of action potentials, and the effects of drugs on these electrical events. Current clamp recordings can reveal how this compound affects action potential duration, resting membrane potential, and the cell's response to stimuli nih.govnih.gov. Intracellular electrophysiological studies using current clamp have shown that this compound prolongs action potential duration in cardiac tissues nih.govnih.gov.

Intracellular Microelectrode Recording and Action Potential Analysis

Studies using intracellular microelectrodes have investigated the effects of this compound on action potentials in cardiac Purkinje fibers and ventricular myocytes nih.govresearchgate.net. These studies have demonstrated that this compound can selectively increase action potential duration and refractoriness nih.govresearchgate.net. Analysis of action potential parameters provides insights into how this compound's modulation of ion channels translates into changes in cellular electrical activity, which is relevant to its potential antiarrhythmic properties scilit.comnih.gov. For example, this compound (3 x 10(-8) - 10(-6) M) increased action potential duration in canine Purkinje fibers nih.gov.

Biochemical and Cellular Assays

Cell Viability and Proliferation Assays (e.g., MTT, Cell Counting)

Cell viability and proliferation assays are used to determine the number of living cells and how quickly they are dividing in response to a treatment like this compound.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of viable cells atcc.orgsigmaaldrich.cnbiotium.com. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals atcc.orgsigmaaldrich.cn. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically atcc.orgsigmaaldrich.cn. Studies have used the MTT assay to assess the effect of this compound on the viability and proliferation of various cell lines, including human promyelocytic leukemia (HL-60) cells medchemexpress.com. Research indicates that this compound can suppress cell viability and proliferation in a concentration- and time-dependent manner medchemexpress.com.

| This compound Concentration | HL-60 Cell Viability (24h) | HL-60 Cell Viability (48h) | HL-60 Cell Viability (72h) |

| 0 µM | 100% | 100% | 100% |

| 2.5 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 10 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 20 µM | Suppressed | Suppressed | Suppressed |

Cell Counting: Direct cell counting, often using methods like trypan blue exclusion with a hemocytometer or automated cell counters, provides a direct measure of the number of viable cells in a population sigmaaldrich.com. This can be used to determine proliferation rates over time in the presence or absence of this compound. While specific data from the search results on this compound using direct cell counting for proliferation is limited, it is a standard technique often used in conjunction with metabolic assays to confirm findings.

Apoptosis Detection Assays (e.g., Flow Cytometry, Caspase Activity Assays)

Apoptosis, or programmed cell death, is a critical cellular process, and assays detecting its markers are used to determine if this compound induces cell death through this pathway.

Flow Cytometry: Flow cytometry is a powerful technique that allows for the analysis of multiple cellular parameters simultaneously on a cell-by-cell basis bio-rad-antibodies.comthermofisher.com. In the context of apoptosis, flow cytometry can be used with various fluorescent probes to detect markers such as phosphatidylserine (B164497) externalization (using Annexin V), changes in mitochondrial membrane potential, and DNA fragmentation nih.govbio-rad-antibodies.comthermofisher.com. Flow cytometry has been used in studies investigating this compound's potential to induce apoptosis science.govnih.gov. For example, flow cytometry can detect hallmarks of apoptosis like cell cycle arrest, caspase activation, and DNA fragmentation after appropriate staining science.gov.

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution phase of apoptosis nih.govbiotium.combio-rad-antibodies.comthermofisher.com. Assays that measure the enzymatic activity of specific caspases, such as caspase-3/7, provide a direct indication of apoptotic signaling nih.govbiotium.combio-rad-antibodies.com. These assays often use fluorogenic or luminogenic substrates that are cleaved by active caspases, producing a detectable signal nih.govbiotium.combio-rad-antibodies.com. Research has shown that this compound can induce the proteolytic cleavage of inactive procaspase-3 into its active form, p17, and the subsequent cleavage of its substrate, PARP, in cells undergoing apoptosis medchemexpress.com. This suggests that this compound can activate the caspase-3 pathway as part of its mechanism for inducing cell death in certain cell types medchemexpress.com.

| Apoptotic Marker | Detection Method | Observation with this compound Treatment (in certain cell types) |

| Caspase-3 Activation | Caspase Activity Assays, Flow Cytometry | Proteolytic cleavage of procaspase-3 observed medchemexpress.com |

| PARP Cleavage | Biochemical Assays (e.g., Western Blot) | Observed following caspase-3 activation medchemexpress.com |

| Phosphatidylserine Externalization | Flow Cytometry (Annexin V binding) | Detectable hallmark of apoptosis nih.govbio-rad-antibodies.comthermofisher.com |

| Cell Cycle Arrest | Flow Cytometry | Can be detected as a hallmark of apoptosis science.gov |

| DNA Fragmentation | Flow Cytometry (TUNEL assay) | Can be detected as a hallmark of apoptosis science.gov |

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are utilized to measure the affinity of compounds for specific ion channels. researchgate.netresearchgate.net This method typically involves using a radiolabeled ligand that binds to the channel and then assessing the displacement of this radioligand by the test compound. researchgate.net The degree of displacement is indicative of the test substance's affinity for the binding site. researchgate.net These assays can be performed using either intact cells or isolated membranes expressing the target channel. researchgate.netresearchgate.net

Radioligand binding assays have been employed to study the interaction of this compound and its analogues with the hERG potassium channel. nih.govacs.org These studies aim to establish structure-affinity relationships (SAR) to understand which structural features of this compound contribute to its binding to hERG. nih.govacs.org For instance, research on this compound derivatives has shown that modifying the structural rigidity and the linkers within the molecule can significantly reduce its affinity for the hERG channel. nih.govacs.org While the search results confirm the application of this technique in this compound research and its importance in understanding hERG channel blockade, specific detailed data tables from radioligand binding assays for this compound were not provided in the snippets.

Immunoblotting and Protein Expression Analysis

Immunoblotting, also known as Western blotting, is a technique used to detect and quantify specific proteins in a sample. physiology.org It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. physiology.org This method allows researchers to assess the expression levels of ion channels or other relevant proteins in cells or tissues. physiology.org

Immunoblotting has been used in studies involving this compound to investigate the expression of ion channels, such as the ether-a-go-go related gene (ERG) channel in equine gastrointestinal smooth muscle and CFTR and ENaC proteins in alveolar epithelial cells. physiology.orgnih.gov These studies have shown that ERG protein is expressed in various segments of the equine intestinal tract. nih.gov Furthermore, treatment with this compound has been shown to reduce the expression of CFTR and α-ENaC proteins in alveolar epithelial cells. physiology.org

Table 1: Effect of this compound on Protein Expression in Alveolar Epithelial Cells physiology.org

| Protein | This compound Concentration | Incubation Time | Reduction in Expression |

| CFTR | 5 µM | 24 hours | 29.6 ± 7% |

| α-ENaC | 5 µM | 24 hours | 27.2 ± 9% |

Immunoblotting has also been used to observe the proteolytic cleavage of caspase-3 and PARP in HL-60 cells treated with this compound, indicating the induction of apoptosis, while the expression of Bcl-2 and Bax proteins remained largely unchanged. medchemexpress.commolnova.comcapes.gov.br

Molecular and Structural Biology Approaches

Molecular and structural biology techniques provide insights into the three-dimensional structure of ion channels and how compounds like this compound interact with them at the atomic level.

Site-Directed Mutagenesis and Alanine (B10760859) Scanning

Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of a gene, leading to alterations in the amino acid sequence of the resulting protein. Alanine scanning is a specific type of mutagenesis where individual amino acid residues within a protein are systematically replaced by alanine to assess their contribution to protein function or ligand binding. researchgate.netunivie.ac.atpsu.edu

Alanine-scanning mutagenesis has been extensively used to identify the key residues in ion channels, particularly the hERG channel, that are involved in this compound binding. researchgate.netunivie.ac.atpsu.edunih.govresearchgate.net Studies comparing this compound and ibutilide (B43762) binding to hERG have revealed that mutations in residues located in the S6 domain (Tyr652 and Phe656) and the pore helix (Thr623, Ser624, Val625) affect the binding of both compounds. researchgate.netunivie.ac.atpsu.edunih.gov Specifically, the S624A mutation in hERG has been shown to enable rapid recovery from this compound block, suggesting the importance of Ser624 in the slow recovery characteristic of this compound. researchgate.netpsu.edunih.gov Mutations at Y652A and F656A in hERG significantly decreased the affinity of hERG to this compound. researchgate.netmdpi.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation, or pose, of a ligand (like this compound) when bound to a protein target (like an ion channel). mdpi.comnih.govnih.govresearchgate.net Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, conformational changes, and interaction dynamics. mdpi.comnih.govnih.govmpg.defrontiersin.org

Molecular docking and MD simulations have been applied to study the binding of this compound to the hERG channel. mdpi.comnih.govnih.govresearchgate.net These simulations have helped to investigate potential binding modes of this compound within the hERG channel's inner cavity. nih.govnih.gov Studies have suggested a binding mode where the quaternary nitrogen of this compound interacts strongly with Ser624, while the chlorophenyl group is located deeper within the cavity. nih.gov MD simulations can reveal novel binding positions and provide a better agreement with experimental mutagenesis data. nih.govnih.gov They also allow for the analysis of interaction energies between the ligand and specific residues in the channel. nih.govmpg.de

Homology Modeling of Ion Channel Structures

Homology modeling is a technique used to build a three-dimensional model of a protein based on the known experimental structure of a related protein (a template) with a similar amino acid sequence. mdpi.comfrontiersin.orgomu.edu.tr This is particularly useful when the experimental structure of the target protein is not available. mdpi.commpg.deomu.edu.tr

Homology models of ion channels, such as hERG and Kᵥ10.1, have been generated and used in conjunction with molecular docking and MD simulations to study this compound binding. mdpi.commpg.deomu.edu.tr These models are built based on the structures of homologous channels. mdpi.commpg.defrontiersin.org Although the pore-forming helices of hERG show relatively weak homology to some other potassium channels, the pore helix, selectivity filter, and inner S6 helices can often be reliably aligned for modeling purposes. mpg.de Homology models allow researchers to perform structure-based studies, including docking simulations, to predict how this compound might interact with the channel structure. mdpi.comomu.edu.tr Refinements of these models using MD simulations can improve their accuracy and provide more reliable insights into ligand binding. mpg.deomu.edu.tr

Gene Expression Studies (e.g., mRNA Microinjection into Oocytes, cRNA preparation)

Gene expression studies, particularly utilizing techniques like mRNA microinjection into Xenopus oocytes and cRNA preparation, have been instrumental in characterizing the interaction of this compound with specific ion channels. This approach allows for the controlled expression of target ion channels in a simplified system, enabling detailed electrophysiological analysis of the compound's effects.

For instance, studies investigating the effects of this compound on potassium channels have employed the microinjection of cRNA encoding specific channel subunits into Xenopus laevis oocytes pnas.orgpsu.edunih.gov. This method facilitates the expression of functional channels on the oocyte membrane, allowing researchers to measure changes in ion currents upon application of this compound using techniques like two-electrode voltage clamp pnas.orgpsu.edu.

Preparation of cRNA typically involves in vitro transcription from linearized plasmid DNA containing the gene of interest, often utilizing kits designed for this purpose pnas.orgwhiterose.ac.uk. The synthesized cRNA is then purified and quantified before being microinjected into the oocytes nih.govwhiterose.ac.uk. This technique has been used to study this compound's inhibitory effects on channels like KvLQT1 (KCNQ1), a voltage-gated potassium channel involved in cardiac repolarization pnas.org. Studies have shown that this compound can substantially inhibit KvLQT1 current when the channel is expressed in Xenopus oocytes pnas.org.

Computational and Systems Biology Approaches

Computational and systems biology approaches play a significant role in understanding the complex interactions of compounds like this compound with biological systems. These methods leverage computational power and biological data to build models, predict activity, and gain system-level insights wustl.eduntnu.no.

Computational biology encompasses various techniques, including data mining and simulation-based analysis, to extract patterns from biological data and test hypotheses in silico ntnu.no. Systems biology aims to understand biological systems as integrated entities, focusing on the interactions and dynamics of their components wustl.eduntnu.no. The convergence of biology and computer science in these fields allows for the analysis of large datasets and the development of predictive models amazon.com.

This compound has been included in studies employing computational systems biology approaches to analyze drug interactions and predict potential therapeutic effects scispace.comresearchgate.net. These approaches can involve analyzing drug-induced gene expression profiles to understand how this compound might affect cellular pathways researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity nih.govresearchgate.net. QSAR models aim to identify structural features that are important for a compound's activity and to predict the activity of new or untested compounds nih.govacs.org.

In the context of this compound, QSAR modeling has been applied, particularly in the study of its interaction with the hERG potassium channel tandfonline.comnih.govebi.ac.uk. The hERG channel is a critical target due to its role in cardiac repolarization and the risk of drug-induced arrhythmias tandfonline.com. QSAR models have been developed to predict the hERG inhibitory activity of compounds, including this compound and its analogs, based on their molecular descriptors nih.govacs.org. These models can provide insights into the structural determinants of hERG blockade acs.org.

QSAR models can utilize various molecular descriptors, which are numerical representations of a compound's chemical structure and properties nih.gov. Different QSAR methods and algorithms can be employed to build these models, and their performance is typically evaluated based on their ability to accurately predict the activity of a set of compounds nih.govacs.org. Studies have explored different QSAR modeling techniques to assess their effectiveness in predicting hERG blockage, with this compound often included as a reference compound or within the datasets used for model development nih.govacs.org.

Predictive modeling of pharmacological activity involves using computational methods to forecast how a compound is likely to behave in a biological system ijfmr.com. This can include predicting a compound's efficacy, potency, or potential for adverse effects ijfmr.com. For this compound, predictive modeling has been utilized, especially concerning its effects on cardiac ion channels and its potential to induce proarrhythmia dntb.gov.uaresearchgate.net.

Predictive models, including machine learning-based approaches, have been developed to identify potential hERG blockers and assess the risk of QT prolongation and Torsades de Pointes (TdP), a type of potentially fatal arrhythmia tandfonline.comdntb.gov.uaresearchgate.net. This compound, known for its hERG blocking activity and propensity to induce TdP, is often used as a standard or reference compound in the validation of these predictive models researchgate.net.

These models can integrate various types of data, including chemical structure, in vitro assay results, and even clinical data, to improve their predictive accuracy ijfmr.com. The goal is to be able to predict a compound's pharmacological profile early in the drug discovery process, potentially reducing the need for extensive experimental testing tandfonline.com. Predictive modeling related to this compound's activity on cardiac channels contributes to understanding the factors that influence its effects and the potential risks associated with its use dntb.gov.uaresearchgate.net.

Q & A

Q. What are the primary ion channels affected by clofilium, and how do these interactions influence experimental design?

this compound primarily inhibits voltage-activated potassium (K⁺) channels, particularly those with slow inactivation kinetics, such as Kv1.5 and other K⁺-selective channels in Deiters' cells. Experimental designs should incorporate voltage-clamp techniques to isolate specific currents, using this compound (e.g., 30 µM) to block slow-inactivating components while employing blockers like tetraethylammonium (TEA) to target faster-inactivating currents. Differential inhibition kinetics help distinguish channel subtypes .

Q. What experimental models are commonly used to study this compound's electrophysiological effects?